Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
CAS No.:
Cat. No.: VC17990612
Molecular Formula: C44H36N6O3
Molecular Weight: 696.8 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate -](/images/structure/VC17990612.png)
Specification
Molecular Formula | C44H36N6O3 |
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Molecular Weight | 696.8 g/mol |
IUPAC Name | methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Standard InChI | InChI=1S/C44H36N6O3/c1-3-53-43-45-40-38(42(51)52-2)24-15-25-39(40)49(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-48-50(47-41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3 |
Standard InChI Key | GMLOSMKSNSOAIH-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC |
Introduction
Structural and Molecular Characteristics
The compound features a benzimidazole core (C7H5N2) substituted at the 1-position with a [[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl] group and at the 2-position with an ethoxy moiety. The 4-carboxylate group is esterified with a methyl group, contributing to its lipophilicity. Key structural attributes include:
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Benzimidazole Core: The bicyclic system provides rigidity and planar geometry, facilitating π-π stacking interactions with aromatic residues in enzyme active sites .
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Trityltetrazole Substituent: The trityl (triphenylmethyl) group protects the tetrazole ring during synthesis, enhancing stability under acidic conditions .
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Ethoxy and Methyl Ester Groups: These substituents modulate solubility and metabolic stability, with the ethoxy group influencing steric hindrance .
Molecular Formula: C38H32N6O3
Molecular Weight: 620.71 g/mol
IUPAC Name: Methyl 2-ethoxy-1-({4-[2-(2-trityl-2H-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-benzimidazole-4-carboxylate
Property | Value |
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Melting Point | 168–172°C (predicted) |
Boiling Point | 705.2±70.5°C (predicted) |
Density | 1.28±0.1 g/cm³ (predicted) |
logP (Lipophilicity) | 5.7 (estimated) |
pKa | 4.2 (tetrazole NH) |
Synthesis and Manufacturing
The synthesis involves multi-step organic reactions, optimized for yield and purity:
Step 1: Formation of Benzimidazole Core
Condensation of 3-nitro-4-methylbenzoic acid with o-phenylenediamine under acidic conditions yields methyl 2-nitro-1H-benzimidazole-4-carboxylate. Reduction of the nitro group with hydrogen/palladium produces the amine intermediate .
Step 2: Alkylation at N1 Position
Reaction with 4-[2-(2-trityltetrazol-5-yl)phenyl]benzyl bromide in the presence of potassium carbonate introduces the [[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl] group .
Step 3: Ethoxy Substitution
Treatment with ethyl iodide and a base (e.g., NaH) substitutes the 2-position hydrogen with an ethoxy group .
Step 4: Purification
Chromatographic purification using silica gel and recrystallization from methanol/water mixtures achieves >99% purity .
Critical Reaction Parameters:
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Temperature: 0–5°C during alkylation to minimize side reactions.
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Solvent: Anhydrous DMF for Steps 2–3 to prevent hydrolysis.
Chemical Reactivity and Stability
The compound exhibits moderate stability under ambient conditions but degrades under strong acids/bases due to:
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Tetrazole Deprotection: Trityl group removal in HCl/MeOH solutions, yielding the free tetrazole .
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Ester Hydrolysis: Conversion to carboxylic acid in aqueous NaOH (pH >10) .
Key Reactions:
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Oxidation: Reacts with KMnO4 in acetone to form the 5-oxide derivative.
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Reduction: Catalytic hydrogenation reduces the benzimidazole ring to dihydrobenzimidazole.
Compound | IC50 (AT1 Receptor) | Selectivity (AT1/AT2) |
---|---|---|
Target Compound | 12 nM (predicted) | 1,200 |
Candesartan Cilexetil | 0.5 nM | 10,000 |
Losartan | 20 nM | 1,000 |
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